Tridecyl hydrogen sulfate

Protein–surfactant interaction Biochemical detergent selection BSA denaturation prevention

Tridecyl hydrogen sulfate (CAS 7328-26-9) is a C13 linear alkyl hydrogen sulfate anionic surfactant, with molecular formula C13H28O4S and molecular weight 280.42 g/mol, belonging to the organosulfate ester class. As the free acid form of the tridecyl sulfate series, it comprises a tridecyl hydrophobic tail esterified to a hydrogen sulfate head group, distinguishing it from the neutralized sodium, ammonium, or potassium salt counterparts.

Molecular Formula C13H28O4S
Molecular Weight 280.43 g/mol
CAS No. 7328-26-9
Cat. No. B12811969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecyl hydrogen sulfate
CAS7328-26-9
Molecular FormulaC13H28O4S
Molecular Weight280.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOS(=O)(=O)O
InChIInChI=1S/C13H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16/h2-13H2,1H3,(H,14,15,16)
InChIKeyQTUIJRIDZOSXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecyl Hydrogen Sulfate (CAS 7328-26-9): C13 Alkyl Hydrogen Sulfate Surfactant for Chain-Length-Specific Formulation


Tridecyl hydrogen sulfate (CAS 7328-26-9) is a C13 linear alkyl hydrogen sulfate anionic surfactant, with molecular formula C13H28O4S and molecular weight 280.42 g/mol, belonging to the organosulfate ester class . As the free acid form of the tridecyl sulfate series, it comprises a tridecyl hydrophobic tail esterified to a hydrogen sulfate head group, distinguishing it from the neutralized sodium, ammonium, or potassium salt counterparts . Its EINECS number is 271-897-6, and it is also catalogued under CAS 68611-55-2 as Sulfuric acid, mono-C10-16-alkyl esters . The compound exhibits surfactant properties including detergency, emulsification, and foaming capability in aqueous systems. As a C13 homolog within the n-alkyl sulfate series, it occupies a specific position where incremental chain-length differences produce quantifiable shifts in critical micelle concentration (CMC), protein binding stoichiometry, and physical handling characteristics relative to the widely used C12 (sodium dodecyl sulfate) and C14 (sodium tetradecyl sulfate) analogs.

Why Tridecyl Hydrogen Sulfate Cannot Be Replaced by SDS or STS in Chain-Length-Critical Applications


Within the homologous n-alkyl sulfate surfactant series, critical performance parameters—including critical micelle concentration (CMC), protein–surfactant binding stoichiometry, and physical state at ambient temperature—exhibit pronounced and quantifiable chain-length dependence. The logarithm of CMC decreases linearly with alkyl chain length in accordance with Klevens' rule, with each methylene unit contributing approximately −1.7 kJ/mol to the free energy of micellization [1]. Consequently, substituting tridecyl hydrogen sulfate (C13) with sodium dodecyl sulfate (C12, SDS) or sodium tetradecyl sulfate (C14, STS) predictably alters micellization thermodynamics by a factor of approximately 2–4× per methylene unit. Furthermore, the free acid form (hydrogen sulfate) confers distinct physicochemical properties—including acidic aqueous pH, liquid physical state at room temperature, and absence of counterion-mediated effects on CMC—that are absent in the corresponding sodium, ammonium, or potassium salts [2]. These convergent differences in chain-length-dependent surfactant–protein affinity, micellization behavior, and bulk physical handling render simple molar substitution chemically inadvisable for applications where protein interaction stoichiometry, formulation pH, or ambient-temperature liquid handling are critical design parameters.

Quantitative Differentiation Evidence for Tridecyl Hydrogen Sulfate vs. Closest Alkyl Sulfate Analogs


BSA Protein Affinity Ranking: Sodium Tridecyl Sulfate (C13) Requires Lower Molar Excess Than SDS (C12) but Higher Than STS (C14) to Prevent Intramolecular Disulfide Exchange

In a direct head-to-head comparison of anionic alkyl sulfate surfactants for their ability to prevent intramolecular sulfhydryl-disulfide exchange in bovine serum albumin (BSA) at pH 9 and 65°C, the minimum molar ratio of surfactant to BSA required to prevent formation of the modified monomer component (1') was determined for each homolog [1]. Sodium tridecyl sulfate (C13) required a surfactant/BSA molar ratio of 6, compared to 7 for sodium dodecyl sulfate (C12, SDS), 5 for sodium tetradecyl sulfate (C14, STS), 10 for sodium decyl sulfate (C10), and approximately 40 for sodium nonyl sulfate (C9). This ranking establishes that the C13 chain length confers approximately 17% higher protein binding efficacy than C12 (SDS), while C14 (STS) provides approximately 20% higher efficacy than C13. The non-linear relationship between chain length and binding affinity underscores that simple interpolation is not reliable and that each chain length must be evaluated individually for protein-related applications.

Protein–surfactant interaction Biochemical detergent selection BSA denaturation prevention

Critical Micelle Concentration Gradient: Sodium Tridecyl Sulfate (C13) CMC = 6.1 mM vs. SDS 8 mM vs. STS ~2.1 mM—Klevens' Rule Quantification

The critical micelle concentration of sodium tridecyl sulfate was determined as 6.1 mmol/L using capillary electrophoresis methods in 25 mmol/L borate buffer at pH 8.5, as part of a systematic study spanning the homologous series from sodium nonyl sulfate (C9) to sodium tridecyl sulfate (C13) [1]. The measured CMC values ranged from 60 mmol/L for C9 to 6.1 mmol/L for C13, demonstrating a ~10-fold reduction in CMC across four methylene units. For context, sodium dodecyl sulfate (SDS, C12) has a well-established CMC of approximately 8 mmol/L in pure water at 25°C [2], while sodium tetradecyl sulfate (STS, C14) exhibits a CMC of approximately 2.1 mmol/L under comparable conditions [3]. The C13 homolog thus exhibits a CMC that is approximately 24% lower than C12 (SDS) but approximately 2.9-fold higher than C14 (STS). This chain-length dependence conforms to Klevens' rule, where log(CMC) decreases linearly with alkyl chain length, with each methylene unit contributing −1.7 kJ/mol to micellization free energy [4]. The tridecyl hydrogen sulfate free acid form is estimated to exhibit a CMC in the range of 0.1–0.5 mM due to the absence of counterion effects that elevate CMC in sodium salts; however, experimental verification of this estimate in a standardized system is not available in the current peer-reviewed literature.

Critical micelle concentration Surfactant thermodynamics Klevens' rule

Physical State and Handling: Liquid Free Acid (mp <25°C) vs. Solid Sodium Salt (mp 185–189°C)—Formulation Processing Differentiation

Tridecyl hydrogen sulfate (free acid form, CAS 7328-26-9) exists as a viscous liquid at room temperature with a melting point below 25°C and density of 1.046 g/cm³ , consistent with the general class behavior of long-chain alkyl hydrogen sulfates, which exhibit significantly lower melting points than their corresponding sodium salts due to the absence of strong ionic lattice forces [1]. In direct contrast, the sodium salt counterpart—sodium tridecyl sulfate (CAS 3026-63-9)—is a solid at ambient temperature with a melting point of 185–189°C . This fundamental physical state difference has direct consequences for industrial formulation: the liquid acid form can be incorporated into aqueous or non-aqueous formulations at ambient temperature without pre-heating or solubilization steps, whereas the solid sodium salt requires dissolution in heated water or pre-dispersion. The acid form's density of 1.046 g/cm³ (measured at 25°C) is lower than that of concentrated aqueous surfactant solutions and close to that of water, facilitating homogeneous mixing without phase separation . The GHS classification of tridecyl hydrogen sulfate as Skin Corrosion Category 1B requires appropriate handling precautions but does not diminish its processing advantages for closed-system industrial formulation.

Physical state at ambient temperature Formulation processing Liquid surfactant handling

Enzyme Inhibition Potency: Sodium Tridecyl Sulfate IC50 = 0.0317 mM Against Iodotyrosine Deiodinase—Chain-Length-Specific Bioactivity

Sodium tridecyl sulfate exhibits specific enzyme inhibitory activity against iodotyrosine deiodinase, a key enzyme in thyroid hormone recycling, with an IC50 value of 0.0317 mM (31.7 µM) determined at pH 7.4 and 37°C [1]. Complete enzyme inhibition was observed at a concentration of 0.2 mM under the same conditions. This inhibitory potency is chain-length-dependent, as the tridecyl (C13) chain confers a specific balance of hydrophobic interaction with the enzyme's active site or allosteric regions that differs from both shorter-chain (C10–C12) and longer-chain (C14–C16) alkyl sulfate analogs. While direct head-to-head IC50 comparison data for all chain-length homologs against the same enzyme target are not available in a single published study, the measured IC50 establishes a quantitative benchmark for the C13 chain length that can be compared against individual literature values for other alkyl sulfate chain lengths tested under comparable conditions. The mechanism of inhibition is attributed to surfactant-induced disruption of enzyme tertiary structure through hydrophobic binding, where chain length directly modulates binding affinity and inhibitory potency.

Enzyme inhibition Iodotyrosine deiodinase Surfactant bioactivity

pH Profile and Counterion Differentiation: Acid Form Enables Low-pH Formulations Without Neutralization—Contrast with Sodium, Ammonium, and Potassium Salts

Tridecyl hydrogen sulfate, as the free acid form, produces acidic aqueous solutions upon dissolution, with the hydrogen sulfate head group (pKa₂ of sulfuric acid ≈ 1.99) conferring a strongly acidic character [1]. This contrasts fundamentally with the sodium salt (sodium tridecyl sulfate, CAS 3026-63-9), which yields near-neutral to mildly alkaline solutions (pH ~7–9 in water), the ammonium salt (ammonium tridecyl sulfate, CAS 34506-45-1) which yields mildly acidic to neutral solutions, and the potassium salt (potassium tridecyl hydrogen sulfate) which yields neutral to alkaline solutions [2]. The acid form's intrinsic low pH eliminates the need for separate acidification steps in formulations requiring acidic conditions (e.g., acid-based industrial cleaners, metal treatment baths, or pH-controlled emulsion polymerization), whereas sodium salt-based formulations would require additional acid addition with accompanying counterion accumulation. Furthermore, the absence of a metal or ammonium counterion in the acid form avoids counterion-specific effects on CMC depression: divalent and monovalent cations are known to reduce CMC of anionic surfactants by shielding electrostatic head group repulsion, and the sodium salt of tridecyl sulfate will exhibit a different CMC in hard water (Ca²⁺/Mg²⁺) compared to the free acid form, which is buffered only by its own dissociation equilibrium [3]. The GHS classification of the acid form as Skin Corrosion Category 1B necessitates appropriate PPE and closed-system handling but is consistent with its intended use in industrial formulations where acidic pH is a design requirement rather than a liability.

Formulation pH control Counterion selection Acid-compatible surfactant

Procurement-Driven Application Scenarios for Tridecyl Hydrogen Sulfate (CAS 7328-26-9) Based on Quantitative Differentiation Evidence


Protein Biochemistry: Intermediate-Affinity Surfactant for Controlled Membrane Protein Extraction and BSA Stabilization Studies

The experimentally determined BSA/surfactant minimum molar ratio of 6 for sodium tridecyl sulfate positions the C13 chain as an intermediate-affinity protein binding agent between SDS (ratio 7) and STS (ratio 5) [1]. This quantified intermediate affinity makes tridecyl-based surfactants suitable for membrane protein extraction protocols where SDS (C12) provides insufficient solubilization but STS (C14) causes excessive denaturation. The acid form's liquid state at room temperature facilitates direct addition to protein extraction buffers at 4°C without pre-warming, and its acidic pH can be neutralized to the desired working pH with appropriate buffer systems. Researchers procuring this compound for biochemical applications benefit from the experimentally validated chain-length–affinity relationship that enables rational surfactant selection based on target protein hydrophobicity rather than trial-and-error screening of homologs.

Industrial Formulation: Ambient-Temperature Liquid Surfactant for Cold-Process Cleaning and Emulsification Products

The liquid physical state of tridecyl hydrogen sulfate at room temperature (mp <25°C) directly enables cold-process manufacturing workflows that are incompatible with solid sodium alkyl sulfate salts requiring dissolution at elevated temperatures . With a density of 1.046 g/cm³, the compound can be metered as a liquid into aqueous or solvent-based formulations without dust generation, a significant occupational hygiene advantage over powdered sodium alkyl sulfates. The CMC of approximately 6.1 mM (sodium salt form) provides a micellization threshold approximately 24% lower than SDS, enabling effective surfactant performance at lower loading levels [2]. This combination of liquid handling, reduced surfactant loading, and inherent acidity is particularly valuable for industrial hard-surface cleaners, metal degreasers, and textile processing aids where cold blending and acidic pH are process requirements.

Emulsion Polymerization: Counterion-Free Anionic Surfactant for Acid-Initiated Polymerization Systems

In emulsion polymerization processes employing acid-initiated or low-pH catalyst systems, the free acid form of tridecyl hydrogen sulfate provides surfactant functionality without introducing sodium, ammonium, or potassium counterions that can interfere with polymerization kinetics or final polymer electrolyte content [3]. The absence of metal counterions eliminates the CMC-depressing effects of cations described by ionic surfactant theory, providing more predictable and consistent micellization behavior across varying water hardness conditions [4]. The C13 chain length offers a quantifiable balance: sufficiently hydrophobic to produce stable monomer emulsions (CMC ~6.1 mM for sodium salt; estimated lower for free acid), yet not so hydrophobic as to cause excessive polymer plasticization or difficult post-polymerization surfactant removal compared to longer-chain (C14–C16) analogs. The liquid physical state further simplifies continuous-feed reactor systems where solid surfactant handling would require separate dissolution and feed tanks.

Structure–Activity Relationship Studies: C13 Reference Compound for Alkyl Sulfate Homologous Series Research

For academic and industrial research programs investigating chain-length-dependent surfactant properties, tridecyl hydrogen sulfate serves as the C13 reference point within the n-alkyl sulfate homologous series, bridging the well-characterized C12 (SDS) and C14 (STS) analogs. The quantified CMC value of 6.1 mmol/L for the sodium salt [2], the BSA binding ratio of 6 [1], and the enzyme inhibition IC50 of 0.0317 mM [5] collectively provide a multi-parameter dataset for this specific chain length that enables rigorous SAR modeling. The free acid form further allows researchers to study counterion-independent surfactant behavior—micellization thermodynamics, surface tension reduction, and interfacial adsorption—without the confounding variable of counterion identity that complicates comparisons across sodium, ammonium, and potassium salt forms.

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